(R)-2-Amino-6-guanidinohexanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

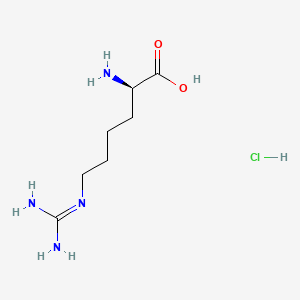

(R)-2-Amino-6-guanidinohexanoic acid hydrochloride, often abbreviated to (R)-2-AGH-HCl, is a powerful and versatile molecule used in a variety of scientific applications. It is a derivative of the naturally occurring amino acid L-arginine, and is commonly used in research laboratories for a range of biochemical and physiological studies.

Scientific Research Applications

Analytical Chemistry Applications

Ninhydrin Reaction for Amino Acids Analysis

The ninhydrin reaction, crucial for analyzing amino acids, peptides, and proteins, significantly benefits from the reactivity of guanidino groups like those in arginine. This reaction underpins various applications across agricultural, biochemical, clinical, and environmental sciences, demonstrating the wide-ranging utility of amino acids in analytical chemistry (Friedman, 2004).

Advancements in HILIC Methodologies

Hydrophilic Interaction Chromatography (HILIC) leverages the polar nature of compounds like L-arginine hydrochloride for separating polar, weakly acidic, or basic samples. Its unique interaction with the stationary phase offers an alternative to reversed-phase liquid chromatography, enhancing ionization in mass spectrometry and thereby broadening the scope of analytes that can be effectively studied (Jandera, 2011).

Biochemical and Medicinal Chemistry

Synthesis of 2-Guanidinobenzazoles

In medicinal chemistry, the synthesis of 2-guanidinobenzazoles, which possess guanidine groups, highlights the potential of guanidine derivatives in developing therapeutic agents. These compounds, including guanidine moiety, show a variety of biological activities, indicating the critical role of guanidine derivatives in pharmaceutical research (Rosales-Hernández et al., 2022).

Metathesis Reactions in Synthesis of β-Amino Acid Derivatives

The application of metathesis reactions for synthesizing and transforming functionalized β-amino acid derivatives underlines the importance of guanidine and related amino acids in drug research. This approach facilitates the creation of cyclic β-amino acids, showcasing the versatility of amino acids in synthetic and medicinal chemistry (Kiss et al., 2018).

Pharmaceutical and Nutritional Research

Nutritional Adjuvants in Therapy

L-arginine hydrochloride's role extends into therapeutic applications, such as its consideration as a nutritional adjuvant in multiple sclerosis therapy. The compound’s involvement in bioenergetics and its potential benefits in enhancing brain energy metabolism and patient-reported outcomes underscore its therapeutic value (Ostojić, 2022).

Amino Acid PET for Brain Tumours

In neurology, the use of amino acid PET imaging for brain tumors has become increasingly valuable. Radiolabeled amino acids, including derivatives of L-arginine hydrochloride, provide critical insights into the differential diagnosis, treatment planning, and monitoring of therapy in patients with cerebral gliomas and brain metastases, highlighting the compound's significance in advanced diagnostic imaging (Langen & Galldiks, 2018).

Mechanism of Action

Biochemical Pathways

The downstream effects of these interactions would depend on the specific pathways involved and could range from changes in gene expression to alterations in cellular metabolism .

Pharmacokinetics

The pharmacokinetics of “®-2-Amino-6-guanidinohexanoic acid hydrochloride” or “N6-(Aminoiminomethyl)-D-lysine hydrochloride” are not well-studied. Pharmacokinetics refers to how the body affects a specific drug after administration. It involves the processes of absorption, distribution, metabolism, and excretion (ADME). The ADME properties of a compound greatly impact its bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and carries out its functions . .

properties

IUPAC Name |

(2R)-2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKBVNVCKUYUDM-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=C(N)N)C[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678752 |

Source

|

| Record name | N~6~-(Diaminomethylidene)-D-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217456-98-8 |

Source

|

| Record name | N~6~-(Diaminomethylidene)-D-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)